methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C18H19NO6 and a molecular weight of 345.34656 g/mol . This compound is characterized by its complex structure, which includes multiple methoxy groups and a benzoylamino moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate typically involves the condensation of 4-methoxybenzoic acid with 4,5-dimethoxy-2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoylamino group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoic acid.
Reduction: Formation of 4,5-dimethoxy-2-[(4-methoxyphenyl)amino]benzoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4,5-dimethoxybenzoate: A related compound with similar structural features but different functional groups.
4-Methyl-2,5-dimethoxyamphetamine: A compound with a similar methoxy substitution pattern but different core structure.
Uniqueness
Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate is unique due to its specific combination of methoxy and benzoylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-22-12-7-5-11(6-8-12)17(20)19-14-10-16(24-3)15(23-2)9-13(14)18(21)25-4/h5-10H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFQOZPFDYDGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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